molecular formula C10H6NNaO3 B6218972 sodium 4-phenyl-1,2-oxazole-3-carboxylate CAS No. 2742656-61-5

sodium 4-phenyl-1,2-oxazole-3-carboxylate

Cat. No.: B6218972
CAS No.: 2742656-61-5
M. Wt: 211.15 g/mol
InChI Key: UDMWTKVTTFYEJA-UHFFFAOYSA-M
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Description

Sodium 4-phenyl-1,2-oxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-phenyl-1,2-oxazole-3-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-phenyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acids, while substitution reactions can produce a wide range of functionalized oxazole derivatives .

Scientific Research Applications

Sodium 4-phenyl-1,2-oxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium 4-phenyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to sodium 4-phenyl-1,2-oxazole-3-carboxylate include other isoxazole derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the sodium salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

2742656-61-5

Molecular Formula

C10H6NNaO3

Molecular Weight

211.15 g/mol

IUPAC Name

sodium;4-phenyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C10H7NO3.Na/c12-10(13)9-8(6-14-11-9)7-4-2-1-3-5-7;/h1-6H,(H,12,13);/q;+1/p-1

InChI Key

UDMWTKVTTFYEJA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CON=C2C(=O)[O-].[Na+]

Purity

95

Origin of Product

United States

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